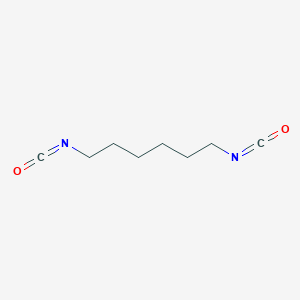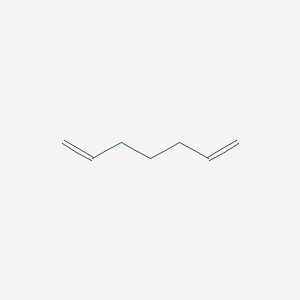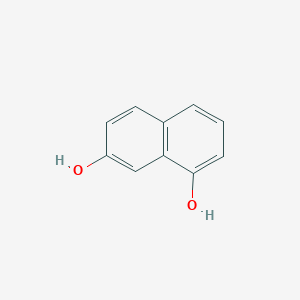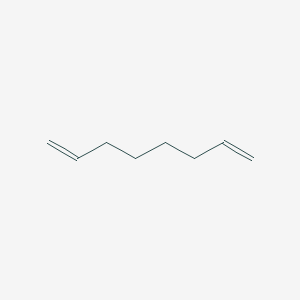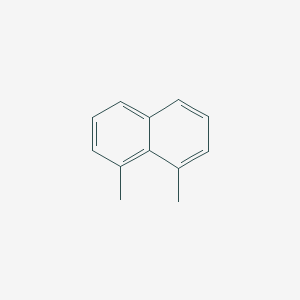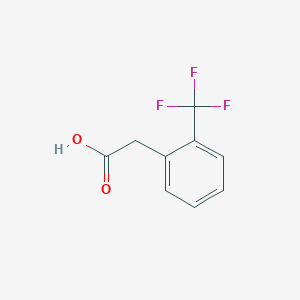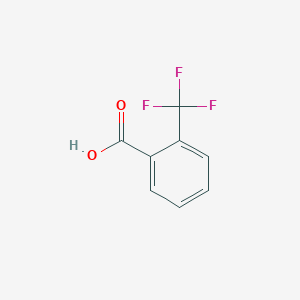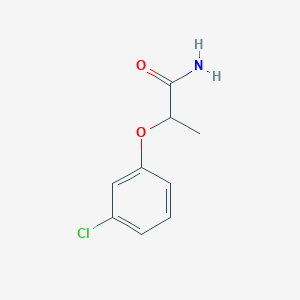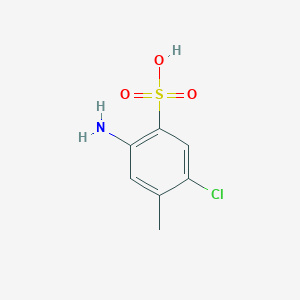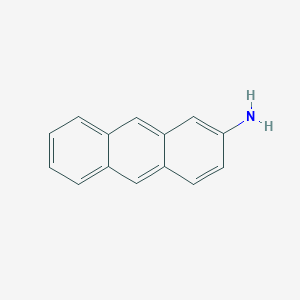
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-, also known as JNJ-7925476, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of selective serotonin receptor antagonists and has been investigated for its ability to modulate the activity of serotonin receptors in the brain.
Mécanisme D'action
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a selective serotonin receptor antagonist that acts on the 5-HT2A and 5-HT2C receptors. These receptors are involved in the regulation of mood, anxiety, and other behavioral functions. By blocking these receptors, Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- modulates the activity of serotonin in the brain, leading to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been shown to have several biochemical and physiological effects. Studies have shown that it increases the levels of dopamine and norepinephrine in the prefrontal cortex, which are involved in the regulation of mood and anxiety. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has several advantages and limitations for lab experiments. One advantage is its high selectivity for the 5-HT2A and 5-HT2C receptors, which allows for more precise modulation of serotonin activity in the brain. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. One direction is the investigation of its potential therapeutic applications in other areas, such as schizophrenia and bipolar disorder. Another direction is the development of more potent and selective serotonin receptor antagonists based on the structure of Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)-. Additionally, further studies are needed to elucidate the precise mechanisms of action of Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- and its effects on other neurotransmitter systems in the brain.
Conclusion
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a selective serotonin receptor antagonist that has been studied for its potential therapeutic applications in depression and anxiety disorders. Its mechanism of action involves the modulation of serotonin activity in the brain through the blocking of the 5-HT2A and 5-HT2C receptors. It has several biochemical and physiological effects, including the increase of dopamine, norepinephrine, and BDNF levels in the brain. Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has advantages and limitations for lab experiments, and there are several future directions for its study, including the investigation of its potential therapeutic applications in other areas and the development of more potent and selective serotonin receptor antagonists.
Applications De Recherche Scientifique
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has been studied for its potential therapeutic applications in several areas. One of the main areas of research has been its potential use in the treatment of depression and anxiety disorders. Studies have shown that Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has anxiolytic and antidepressant-like effects in animal models, indicating its potential as a novel therapeutic agent for these disorders.
Propriétés
Numéro CAS |
138112-82-0 |
|---|---|
Nom du produit |
Butanamide, 4-chloro-N-(2-(7-methoxy-1-naphthalenyl)ethyl)- |
Formule moléculaire |
C17H20ClNO2 |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
4-chloro-N-[2-(7-methoxynaphthalen-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C17H20ClNO2/c1-21-15-8-7-13-4-2-5-14(16(13)12-15)9-11-19-17(20)6-3-10-18/h2,4-5,7-8,12H,3,6,9-11H2,1H3,(H,19,20) |
Clé InChI |
UFSCDJCKUMWYAM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)CCCCl)C=C1 |
SMILES canonique |
COC1=CC2=C(C=CC=C2CCNC(=O)CCCCl)C=C1 |
Autres numéros CAS |
138112-82-0 |
Synonymes |
N-(2-(7-Methoxynaphth-1-yl)ethyl)-4-chlorobutyramide |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


